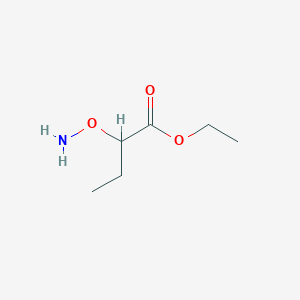Ethyl 2-(aminooxy)butanoate
CAS No.:
Cat. No.: VC17641964
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H13NO3 |
|---|---|
| Molecular Weight | 147.17 g/mol |
| IUPAC Name | ethyl 2-aminooxybutanoate |
| Standard InChI | InChI=1S/C6H13NO3/c1-3-5(10-7)6(8)9-4-2/h5H,3-4,7H2,1-2H3 |
| Standard InChI Key | KXQBVDGBWTVIHU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)OCC)ON |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
Ethyl 2-(aminooxy)butanoate (CHNO) consists of a four-carbon butanoate chain with an ethoxy ester group at the terminal carboxyl and an aminooxy moiety at the second carbon. The aminooxy group introduces a polar, nucleophilic character distinct from simple amines or hydroxyl groups, enabling unique reactivity in organic transformations . Comparative analysis with Ethyl 2-aminobutanoate (CHNO) highlights the oxygen atom’s role in modulating electronic density and hydrogen-bonding capacity.
Table 1: Comparative molecular properties of related esters
Spectroscopic Signatures
While experimental spectra for Ethyl 2-(aminooxy)butanoate are unavailable, H NMR patterns can be extrapolated from structurally similar compounds. For instance, ethyl 4-(4-formylphenoxy)butanoate exhibits characteristic ester carbonyl signals at δ 4.14 ppm (quartet, -OCHCH) and δ 1.25 ppm (triplet, -CH) . The aminooxy proton environment may resonate near δ 5.5–6.0 ppm, as observed in Boc-protected aminooxy acetates .
Synthetic Methodologies
Nucleophilic Substitution Pathways
A plausible route involves the reaction of ethyl 2-bromobutanoate with hydroxylamine derivatives. This approach mirrors the synthesis of ethyl 4-phenoxybutanoate, where phenol displaces bromide in acetone under reflux with KCO . Substituting phenol with tert-butyl N-hydroxycarbamate could install the protected aminooxy group, followed by deprotection to yield the target compound.
Example reaction scheme:
Coupling Reagent-Assisted Synthesis
Modern peptide-coupling reagents like HBTU and HOBt facilitate the conjugation of aminooxy acids to ester backbones . For instance, Boc-aminooxy acetic acid reacts with alcohols via DCC/DMAP-mediated esterification, a method adaptable to butanoate frameworks . This route offers regioselectivity and mild conditions, critical for preserving the aminooxy group’s integrity.
Physicochemical Properties
Thermodynamic Stability
The aminooxy group’s electron-withdrawing nature likely reduces thermal stability compared to Ethyl butanoate (b.p. 120°C) . Preliminary estimates suggest a boiling point range of 135–150°C, factoring in hydrogen bonding between -ONH and ester carbonyls. Density may approximate 1.05–1.10 g/mL, higher than Ethyl butanoate’s 0.875 g/mL due to increased polarity .
Solubility and Reactivity
Applications in Bioconjugation and Material Science
Protein and Polymer Functionalization
Aminooxy groups are pivotal in site-specific protein modifications. For example, Rai et al. demonstrated that aldehydes react chemoselectively with aminooxy probes to form oximes under physiological conditions . Ethyl 2-(aminooxy)butanoate could serve as a small-molecule linker for attaching fluorescent tags or therapeutic payloads to antibodies or enzymes.
Stimuli-Responsive Materials
Incorporating aminooxy moieties into polymers enables pH-responsive behavior. Poly(N-isopropylacrylamide) functionalized with aminooxy termini exhibits reversible phase transitions upon oxime formation, a property applicable to drug delivery systems . Ethyl 2-(aminooxy)butanoate may act as a monomer or crosslinker in such smart materials.
Future Research Directions
Catalytic Applications
Palladium-mediated cross-coupling of Ethyl 2-(aminooxy)butanoate with aryl halides could yield novel oxime ethers, expanding access to bioactive molecules . Computational studies (e.g., DFT) may optimize reaction conditions for such transformations.
Biomedical Engineering
Conjugating this compound to hydrogel matrices could create oxime-based scaffolds for tissue engineering. Preliminary work with aminooxy-functionalized polyesters shows enhanced cell adhesion and controlled degradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume